Cas no 2138026-30-7 (3-cyclobutanecarbonylcyclohexane-1,2-dione)

3-cyclobutanecarbonylcyclohexane-1,2-dione 化学的及び物理的性質
名前と識別子
-
- 3-cyclobutanecarbonylcyclohexane-1,2-dione
- EN300-1127621
- 2138026-30-7
-
- インチ: 1S/C11H14O3/c12-9-6-2-5-8(11(9)14)10(13)7-3-1-4-7/h7-8H,1-6H2
- InChIKey: MRQOTTXUXUDOEG-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C(C(CCC1)=O)=O)C1CCC1
計算された属性
- せいみつぶんしりょう: 194.094294304g/mol
- どういたいしつりょう: 194.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 289
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 51.2Ų
3-cyclobutanecarbonylcyclohexane-1,2-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1127621-0.05g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
Enamine | EN300-1127621-0.5g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
Enamine | EN300-1127621-10g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 10g |
$2701.0 | 2023-10-26 | |
Enamine | EN300-1127621-10.0g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 10g |
$3376.0 | 2023-05-25 | ||
Enamine | EN300-1127621-0.1g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
Enamine | EN300-1127621-5g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 5g |
$1821.0 | 2023-10-26 | |
Enamine | EN300-1127621-1.0g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 1g |
$785.0 | 2023-05-25 | ||
Enamine | EN300-1127621-2.5g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
Enamine | EN300-1127621-0.25g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
Enamine | EN300-1127621-5.0g |
3-cyclobutanecarbonylcyclohexane-1,2-dione |
2138026-30-7 | 5g |
$2277.0 | 2023-05-25 |
3-cyclobutanecarbonylcyclohexane-1,2-dione 関連文献
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3-cyclobutanecarbonylcyclohexane-1,2-dioneに関する追加情報
Introduction to 3-cyclobutanecarbonylcyclohexane-1,2-dione (CAS No. 2138026-30-7)
3-cyclobutanecarbonylcyclohexane-1,2-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2138026-30-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This heterocyclic diketone exhibits a unique structural framework, combining a cyclobutyl moiety with a cyclohexane ring system, which imparts distinct reactivity and potential applications in synthetic chemistry and drug discovery.
The molecular structure of 3-cyclobutanecarbonylcyclohexane-1,2-dione consists of a cyclobutyl group attached to a carbonyl-substituted cyclohexane ring. This configuration creates a rigid scaffold that can serve as a versatile intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites, including carbonyl groups and the strained cyclobutyl ring, makes this compound an intriguing candidate for further exploration in medicinal chemistry.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their potential therapeutic applications. 3-cyclobutanecarbonylcyclohexane-1,2-dione has been studied for its role as a building block in the synthesis of bioactive molecules. Its structural features suggest that it may be useful in the development of small-molecule inhibitors or modulators targeting specific biological pathways. The compound's ability to undergo various chemical transformations, such as condensation reactions or nucleophilic additions, makes it a valuable tool for synthetic chemists.
One of the most compelling aspects of 3-cyclobutanecarbonylcyclohexane-1,2-dione is its potential utility in the design of molecules with enhanced pharmacological properties. The cyclobutyl group can contribute to metabolic stability, while the diketone moiety provides multiple sites for functionalization. These characteristics make it an attractive scaffold for drug discovery efforts aimed at developing treatments for various diseases.
Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. 3-cyclobutanecarbonylcyclohexane-1,2-dione exemplifies this trend by offering a structurally unique and synthetically accessible compound. Its incorporation into drug-like molecules could lead to novel therapeutic agents with improved efficacy and reduced side effects.
The synthesis of 3-cyclobutanecarbonylcyclohexane-1,2-dione involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodology have enabled more efficient preparation of this compound, making it more readily available for research purposes.
In addition to its pharmaceutical applications, 3-cyclobutanecarbonylcyclohexane-1,2-dione has shown promise in materials science and industrial chemistry. Its unique structural features make it suitable for use as a precursor in the synthesis of polymers or specialty chemicals. The compound's reactivity also allows for the creation of novel materials with tailored properties, such as enhanced thermal stability or mechanical strength.
The study of 3-cyclobutanecarbonylcyclohexane-1,2-dione is part of a broader effort to understand the relationship between molecular structure and biological activity. By investigating this compound's behavior in vitro and in vivo, researchers can gain insights into its potential as a therapeutic agent or a chemical tool. Such studies contribute to the advancement of knowledge in both academic and industrial settings.
Future research directions may explore derivatives of 3-cyclobutanecarbonylcyclohexane-1,2-dione that exhibit enhanced biological activity or improved pharmacokinetic profiles. The compound's versatility as a scaffold suggests that it could be modified in numerous ways to produce molecules with specific desired properties. Collaborative efforts between synthetic chemists and biologists will be crucial in realizing these goals.
In conclusion,3-cyclobutanecarbonylcyclohexane-1,2-dione (CAS No. 2138026-30-7) is a structurally interesting and synthetically valuable compound with potential applications across multiple disciplines. Its unique features make it an attractive candidate for further exploration in drug discovery, materials science, and industrial chemistry. As research continues to uncover new uses for this molecule,3-cyclobutanecarbonylcyclohexane-1,2-dione is poised to play an important role in advancing scientific knowledge and technological innovation.
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